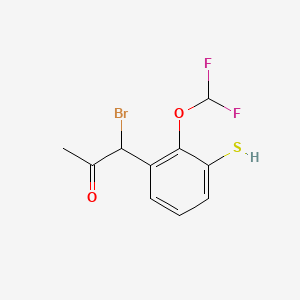
1-Bromo-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is a useful research compound. Its molecular formula is C10H9BrF2O2S and its molecular weight is 311.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H9BrF2O2S and a molecular weight of 311.14 g/mol. This compound is notable for its potential biological activities, which have implications in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms, efficacy against various biological targets, and safety profiles.
- Molecular Formula : C10H9BrF2O2S
- Molecular Weight : 311.14 g/mol
- CAS Number : 1803723-27-4
-
Structural Formula :
Br−C O −C(CF2O)−C6H4SH
Biological Activity Overview
The biological activities of this compound have not been extensively documented in primary literature; however, related compounds in the same chemical class (brominated phenyl ketones) exhibit a range of biological properties including antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
Studies on structurally similar compounds suggest that brominated phenyl derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar functional groups have shown effectiveness against various bacterial strains.
Anticancer Activity
Research indicates that compounds featuring bromine and sulfur functionalities can interact with cellular mechanisms involved in cancer progression. A study exploring the cytotoxic effects of related pyrazole derivatives demonstrated enhanced activity in breast cancer cell lines when combined with conventional chemotherapeutics like doxorubicin, suggesting a potential synergistic effect .
Case Studies and Research Findings
Safety Profile
The safety data sheet indicates that this compound should be handled with care due to potential irritant properties upon contact with skin or mucous membranes. Proper laboratory safety protocols must be followed to mitigate exposure risks .
Properties
Molecular Formula |
C10H9BrF2O2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-bromo-1-[2-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2S/c1-5(14)8(11)6-3-2-4-7(16)9(6)15-10(12)13/h2-4,8,10,16H,1H3 |
InChI Key |
LQZQITFREOCAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















